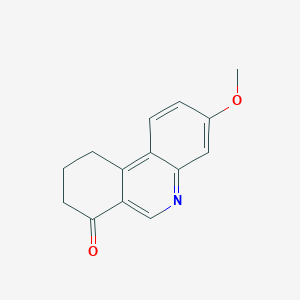
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is an organic compound belonging to the phenanthridine family Phenanthridines are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one typically involves multi-step organic reactions. One common approach might include:
Starting Material: A suitable phenanthridine derivative.
Methoxylation: Introduction of the methoxy group at the 3-position using reagents like sodium methoxide and methanol.
Reduction: Reduction of the phenanthridine core to form the dihydrophenanthridinone structure using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenanthridinone derivatives.
Reduction: Further reduction to more saturated compounds.
Substitution: Introduction of different functional groups at various positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenanthridinone derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound with a similar core structure.
3-Methoxyphenanthridine: Lacks the dihydro and ketone functionalities.
9,10-Dihydrophenanthridin-7-one: Lacks the methoxy group.
Uniqueness
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is unique due to the combination of the methoxy group, dihydro structure, and ketone functionality, which may impart distinct chemical and biological properties.
Propiedades
Número CAS |
3200-38-2 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
3-methoxy-9,10-dihydro-8H-phenanthridin-7-one |
InChI |
InChI=1S/C14H13NO2/c1-17-9-5-6-11-10-3-2-4-14(16)12(10)8-15-13(11)7-9/h5-8H,2-4H2,1H3 |
Clave InChI |
DCWJJBIXJFLCLA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=C3C(=C2C=C1)CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


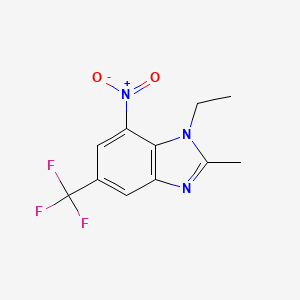
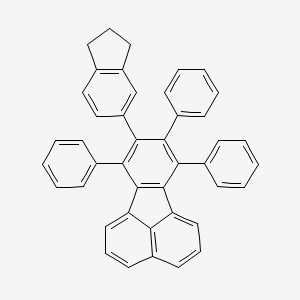
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
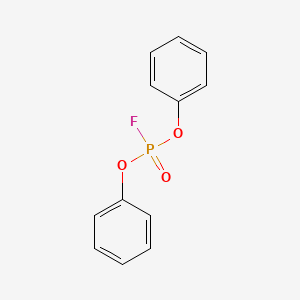
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
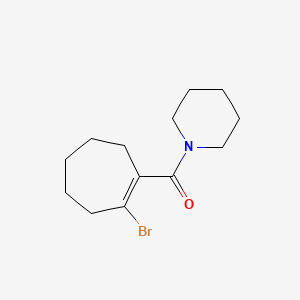
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
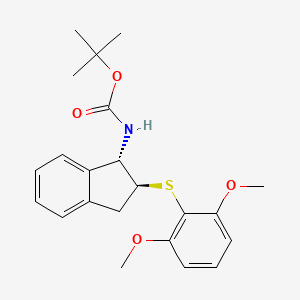

![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
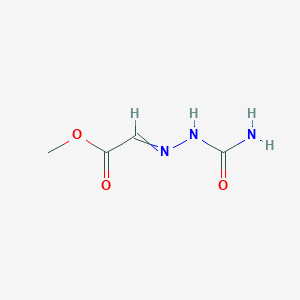
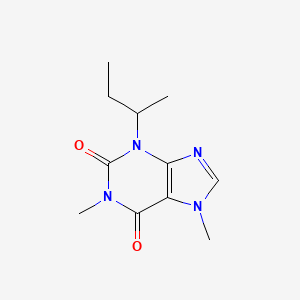
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
